![molecular formula C16H10F2N2O3 B2722936 2,6-difluoro-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzamide CAS No. 325977-16-0](/img/structure/B2722936.png)
2,6-difluoro-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzamide
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Overview
Description
“2,6-difluoro-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzamide” is a fascinating chemical compound with diverse scientific applications. It is a fluorinated aromatic ester .
Molecular Structure Analysis
The molecular formula of “2,6-difluoro-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzamide” is C16H10F2N2O3. It has an average mass of 316.259 Da and a mono-isotopic mass of 316.065948 Da .Scientific Research Applications
- Researchers have explored indole derivatives for their antiviral potential. For instance, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate exhibited inhibitory activity against influenza A virus .
- Additionally, 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives demonstrated potent antiviral effects against Coxsackie B4 virus .
- The combination of pharmacophoric nuclei with different targets has led to the development of new drugs. Some indole derivatives have been investigated for their anti-HIV-1 activity .
- While specific studies on this compound are limited, indole derivatives have been explored in cancer research. Their ability to disrupt protein homeostasis and repurpose homeostatic networks for degradation is an intriguing avenue .
Antiviral Activity
Anti-HIV Properties
Anticancer Potential
Mechanism of Action
Target of Action
The primary target of 2,6-difluoro-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzamide is the cereblon (CRBN) protein . This protein plays a crucial role in various cellular processes, including cellular proliferation . The compound can also modulate the degradation of GSPT1 protein .
Mode of Action
2,6-difluoro-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzamide acts as a modulator of cereblon (CRBN) activity . It selectively modulates the degradation of GSPT1 protein . This interaction with its targets leads to changes in cellular processes, particularly those associated with cellular proliferation .
Biochemical Pathways
Given its interaction with cereblon (crbn) and gspt1 proteins , it is likely that it influences pathways related to cellular proliferation and protein degradation .
Result of Action
The molecular and cellular effects of 2,6-difluoro-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzamide’s action are likely related to its modulation of cereblon (CRBN) and GSPT1 proteins . By influencing these proteins, the compound could affect cellular proliferation and protein degradation processes .
properties
IUPAC Name |
2,6-difluoro-N-(2-methyl-1,3-dioxoisoindol-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F2N2O3/c1-20-15(22)9-6-5-8(7-10(9)16(20)23)19-14(21)13-11(17)3-2-4-12(13)18/h2-7H,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTECEYOSAKTIEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C=C(C=C2)NC(=O)C3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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